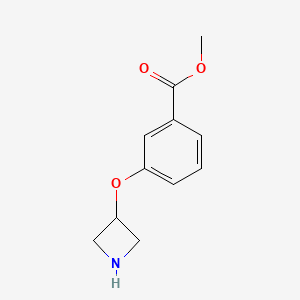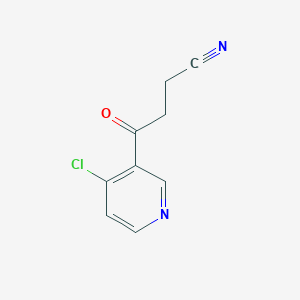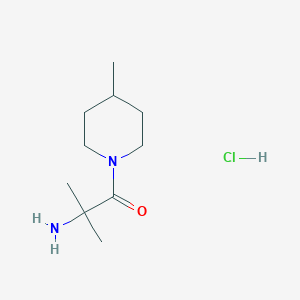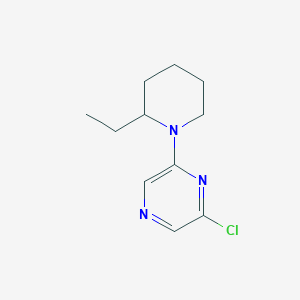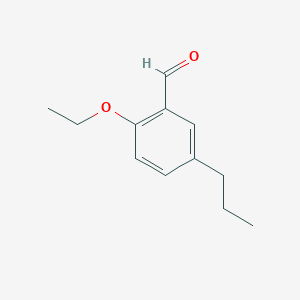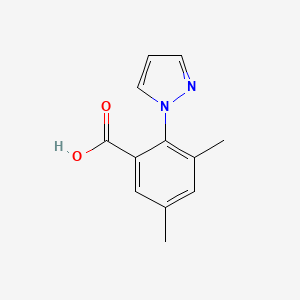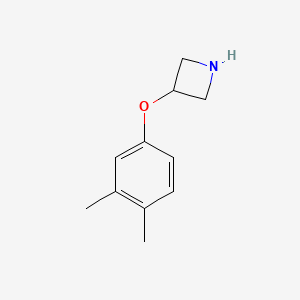
3-Azetidinyl 4-(tert-pentyl)phenyl ether
Übersicht
Beschreibung
3-Azetidinyl 4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H21NO . It is used as a building block in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 4-(tert-pentyl)phenyl ether consists of a 3-membered azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is further substituted with a tert-pentyl group . The molecular weight of the compound is 219.32 g/mol.Wissenschaftliche Forschungsanwendungen
Chromatography and Mass Spectrometry
3-Azetidinyl 4-(tert-pentyl)phenyl ether: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its unique molecular structure, characterized by the presence of an azetidine ring and a tert-pentyl group, makes it suitable for calibrating instruments and ensuring the accuracy of analytical results in complex mixture analyses .
Pharmacological Research
In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of potential therapeutic agents. The azetidine moiety is of particular interest due to its presence in bioactive molecules, which suggests that 3-Azetidinyl 4-(tert-pentyl)phenyl ether could be valuable in drug discovery and development processes .
Organic Synthesis
The compound finds application in organic synthesis, where it can be used to introduce the azetidine ring into larger, more complex molecules. This can be particularly useful in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science .
Material Science
In material science, 3-Azetidinyl 4-(tert-pentyl)phenyl ether could be investigated for its properties when incorporated into polymers or coatings. The ether linkage and the bulky tert-pentyl group may impart certain desirable characteristics such as increased solubility or stability .
Analytical Chemistry
This compound is also relevant in analytical chemistry, where it may be used as a reagent or a component in the development of new analytical methods. Its structural features could be exploited in the design of assays or chemical sensors .
Biochemistry Applications
Lastly, in the field of biochemistry, 3-Azetidinyl 4-(tert-pentyl)phenyl ether might play a role in studying enzyme-substrate interactions or as a building block in peptidomimetics. The azetidine ring can mimic proline, an amino acid, which could be useful in understanding protein folding and function .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKVPQCFJLHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-(tert-pentyl)phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)

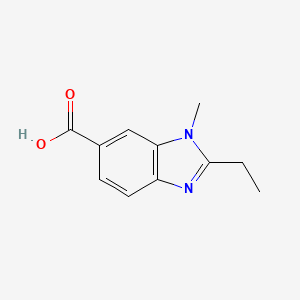
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
